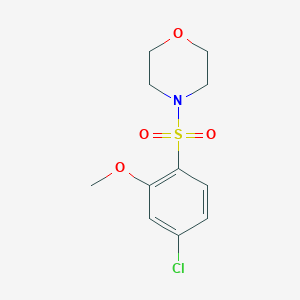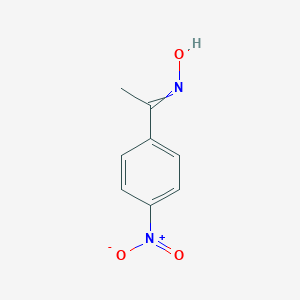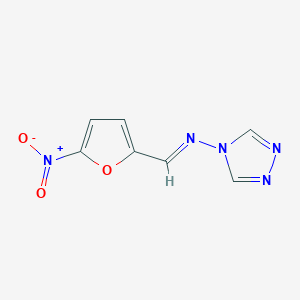
Furazonal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furazonal is a chemical compound that has been used extensively in scientific research for several decades. It is a synthetic compound that belongs to the class of nitrofuran derivatives. Furazonal has been used in various applications, including as an antibacterial, antifungal, and antiprotozoal agent.
Mécanisme D'action
The mechanism of action of Furazonal is not fully understood. However, it is believed to act by inhibiting the synthesis of DNA, RNA, and proteins. It also disrupts the electron transport chain in bacterial cells, leading to cell death.
Biochemical and Physiological Effects:
Furazonal has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial, fungal, and protozoal species. It has also been shown to induce oxidative stress in cells, leading to cell death. Additionally, Furazonal has been shown to have immunomodulatory effects, including the stimulation of cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Furazonal in lab experiments include its broad-spectrum activity against various microorganisms, its low toxicity, and its stability in solution. However, its limitations include its limited solubility in water and its potential to induce oxidative stress in cells.
Orientations Futures
There are several future directions for research on Furazonal. One direction is to investigate its potential as an anticancer agent. Another direction is to study its mechanism of action in more detail, particularly its interaction with DNA, RNA, and proteins. Additionally, research could focus on developing more stable and soluble derivatives of Furazonal for use in clinical applications.
In conclusion, Furazonal is a synthetic compound that has been used extensively in scientific research. It has several applications, including as an antibacterial, antifungal, and antiprotozoal agent. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the synthesis of DNA, RNA, and proteins. Furazonal has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
Furazonal is synthesized by the reaction of 5-nitro-2-furaldehyde with hydrazine hydrate in the presence of a catalyst. The reaction yields a yellow crystalline solid that is further purified through recrystallization.
Applications De Recherche Scientifique
Furazonal has been used in various scientific research applications, including microbiology, biochemistry, and pharmacology. It has been used as an antibacterial agent to study the mechanism of bacterial resistance to antibiotics. Furazonal has also been used as an antifungal agent to study the mechanism of fungal cell death. Additionally, it has been used as an antiprotozoal agent to study the mechanism of protozoal cell death.
Propriétés
Numéro CAS |
13185-22-3 |
|---|---|
Nom du produit |
Furazonal |
Formule moléculaire |
C7H5N5O3 |
Poids moléculaire |
207.15 g/mol |
Nom IUPAC |
(E)-1-(5-nitrofuran-2-yl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C7H5N5O3/c13-12(14)7-2-1-6(15-7)3-10-11-4-8-9-5-11/h1-5H/b10-3+ |
Clé InChI |
QXVYMNMBMPYNAZ-XCVCLJGOSA-N |
SMILES isomérique |
C1=C(OC(=C1)[N+](=O)[O-])/C=N/N2C=NN=C2 |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NN2C=NN=C2 |
SMILES canonique |
C1=C(OC(=C1)[N+](=O)[O-])C=NN2C=NN=C2 |
Autres numéros CAS |
13185-22-3 |
Synonymes |
furazonal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






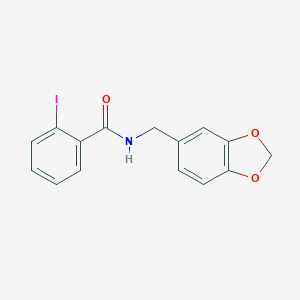

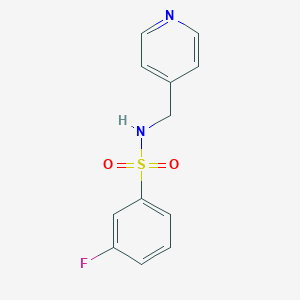

![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)
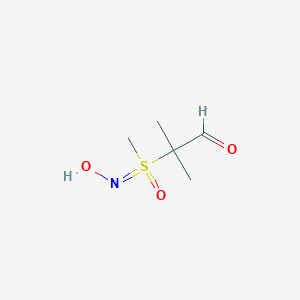
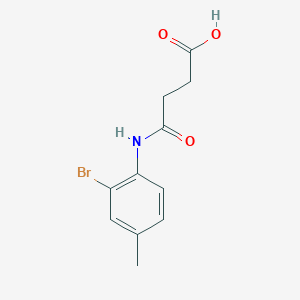
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B225868.png)

